molecular formula C21H21N3O3S2 B12506483 N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B12506483
M. Wt: 427.5 g/mol
InChI Key: XZKKVDZEBCKMDO-UHFFFAOYSA-N
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Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of benzil with ammonium acetate in the presence of acetic acid.

    Thioether Formation: The imidazole derivative can then be reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with an acetamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers can investigate its interactions with various biological targets and pathways.

Medicine

In medicinal chemistry, the compound can be explored as a potential drug candidate. Its imidazole moiety is known for its pharmacological activities, and modifications to its structure can lead to the development of new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide: can be compared with other imidazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dioxidotetrahydrothiophenyl group. This unique structure may confer distinct chemical and biological properties compared to other imidazole derivatives.

Biological Activity

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-((1,5-diphenyl-1H-imidazol-2-yl)thio)acetamide is a complex organic compound with potential therapeutic applications in various fields, particularly in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydrothiophene ring fused with an imidazole moiety, contributing to its unique chemical reactivity and biological properties. Its molecular formula is C19H23N3O4SC_{19}H_{23}N_{3}O_{4}S, with a molecular weight of approximately 393.5 g/mol. The presence of sulfur and nitrogen heteroatoms enhances its interaction with biological targets.

GIRK Channel Activation : One of the primary mechanisms through which this compound exerts its biological effects is via the activation of G protein-gated inwardly rectifying potassium (GIRK) channels. These channels play a crucial role in regulating neuronal excitability and neurotransmitter release. Studies indicate that the compound shows nanomolar potency as a GIRK channel activator, influencing various signaling pathways associated with cell excitability and neurotransmission .

Anticancer Activity : The imidazole derivatives have been extensively studied for their anticancer properties. Research indicates that similar compounds can induce apoptosis in cancer cell lines by disrupting DNA synthesis and promoting cell cycle arrest. For instance, derivatives containing imidazole rings have shown significant cytotoxicity against breast (MCF-7) and colon (HT-29) carcinoma cell lines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
GIRK Channel ActivationModulation of neuronal excitability
Anticancer ActivityInduces apoptosis in cancer cell lines
Antiviral ActivityPotential inhibitors for RSV and IAV
Anti-inflammatoryModulation of inflammatory pathways

Case Studies

  • Antiviral Properties : A series of derivatives similar to this compound have been evaluated for their efficacy against respiratory syncytial virus (RSV) and influenza A virus (IAV). Some compounds demonstrated low micromolar to sub-micromolar effective concentrations (EC50), indicating potential as dual inhibitors with lower cytotoxicity than existing antiviral drugs .
  • Anticancer Mechanism : In vitro studies on imidazole-containing compounds revealed that certain derivatives could significantly inhibit DNA synthesis in cancer cells. This was evidenced by assays showing that compounds led to substantial DNA fragmentation in HT-29 cells, suggesting a mechanism involving apoptotic pathways .
  • Inflammation Modulation : Research has highlighted the anti-inflammatory potential of imidazole derivatives, which may influence various biochemical pathways relevant to inflammation and immune response modulation. These findings suggest a broader application in treating inflammatory diseases .

Properties

Molecular Formula

C21H21N3O3S2

Molecular Weight

427.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(1,5-diphenylimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C21H21N3O3S2/c25-20(23-17-11-12-29(26,27)15-17)14-28-21-22-13-19(16-7-3-1-4-8-16)24(21)18-9-5-2-6-10-18/h1-10,13,17H,11-12,14-15H2,(H,23,25)

InChI Key

XZKKVDZEBCKMDO-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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